2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride
Overview
Description
2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5Br2ClO2S. It is a derivative of benzene, characterized by the presence of two bromine atoms, a methyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride typically involves the bromination of 4-methylbenzenesulfonyl chloride. The reaction is carried out using bromine in the presence of a catalyst, such as iron or aluminum chloride, under controlled conditions to ensure selective bromination at the 2 and 5 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or distillation, to isolate the desired product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other electrophiles, such as nitro or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or alkyl halides in the presence of a catalyst (e.g., aluminum chloride) are used.
Major Products:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the modification of biomolecules for studying their structure and function.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
4-Methylbenzenesulfonyl chloride: Lacks the bromine substituents and has different reactivity and applications.
2,4-Dibromo-6-methylbenzenesulfonyl chloride: Similar structure but with different bromine substitution pattern, leading to different chemical properties.
Uniqueness: 2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of bromine atoms at the 2 and 5 positions enhances its electrophilic nature and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,5-dibromo-4-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAWOFBDWQWEEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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